molecular formula C6H9FO3 B13008244 4-Fluorotetrahydro-2H-pyran-2-carboxylic acid

4-Fluorotetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13008244
M. Wt: 148.13 g/mol
InChI Key: PBHKGKZRTIOCRN-UHFFFAOYSA-N
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Description

4-Fluorotetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H9FO3. It is a fluorinated derivative of tetrahydropyran carboxylic acid, characterized by the presence of a fluorine atom at the 4-position of the tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorotetrahydro-2H-pyran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with propylene glycol in the presence of sodium hydroxide. This reaction leads to the formation of 4-fluorotetrahydropyran, which is subsequently oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorotetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Fluorotetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluorotetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: Another fluorinated derivative with similar structural features.

    Tetrahydropyran-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    4-Fluorotetrahydrofuran: A related compound with a different ring structure.

Uniqueness

4-Fluorotetrahydro-2H-pyran-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

4-fluorooxane-2-carboxylic acid

InChI

InChI=1S/C6H9FO3/c7-4-1-2-10-5(3-4)6(8)9/h4-5H,1-3H2,(H,8,9)

InChI Key

PBHKGKZRTIOCRN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1F)C(=O)O

Origin of Product

United States

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